molecular formula C19H21NO4 B1390325 Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylicacid CAS No. 1185302-67-3

Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylicacid

Cat. No.: B1390325
CAS No.: 1185302-67-3
M. Wt: 327.4 g/mol
InChI Key: UGIMPWOOLDLSRX-UHFFFAOYSA-N
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Description

Overview of Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylicacid

This compound, bearing the Chemical Abstracts Service registry number 1185302-67-3, represents a sophisticated organic compound that combines the structural complexity of the phenalene ring system with the functional versatility of protected amino acid chemistry. The compound features a molecular formula of C19H21NO4 and possesses a molecular weight of 327.37 daltons, establishing it within the intermediate molecular weight range typical of pharmaceutical building blocks. The systematic name reflects its dual nature as both a phenalene derivative and a tert-butyloxycarbonyl-protected amino acid, with the tert-butyloxycarbonyl group serving as a crucial protecting group that enables selective chemical transformations at other reactive sites within the molecule.

The structural architecture of this compound encompasses a dihydrophenalene core system, which consists of a tricyclic aromatic framework with two saturated methylene bridges. This unique scaffold provides conformational rigidity while maintaining sufficient flexibility for biological interactions. The incorporation of the amino acid functionality at the 2-position, protected by the tert-butyloxycarbonyl group, creates a versatile synthetic intermediate that can participate in various coupling reactions while maintaining stability under standard synthetic conditions. The stereochemical designation as the DL-form indicates that the compound exists as a racemic mixture, containing equal proportions of both enantiomers, which is often advantageous for initial synthetic explorations and screening studies.

The compound's amphiphilic nature, arising from the hydrophobic phenalene core and the polar carboxylic acid functionality, contributes to its unique solubility profile and membrane interaction properties. This characteristic makes it particularly valuable in medicinal chemistry applications where membrane permeability and protein interactions are critical factors. The molecular geometry, as determined by computational modeling studies, reveals a relatively planar aromatic system with the carboxylic acid and protected amino groups positioned to facilitate hydrogen bonding interactions with biological targets.

Historical Context and Discovery

The development of this compound emerged from the convergence of two distinct areas of chemical research: phenalene chemistry and amino acid protection strategies. The phenalene ring system itself has been a subject of scientific interest since the early 20th century, when researchers first recognized its unique electronic properties and potential applications in organic synthesis. The incorporation of amino acid functionality into phenalene derivatives represents a more recent advancement, driven by the growing recognition of constrained amino acids as valuable tools in peptide and protein chemistry.

The synthetic methodology for accessing 2-aminoindane-2-carboxylic acid derivatives, which shares structural similarities with the phenalene system, was established through pioneering work in the 1970s. Research published in the Journal of Medicinal Chemistry demonstrated the potential of these compounds as tyrosine hydroxylase inhibitors, establishing their biological relevance and spurring further synthetic developments. The efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalents was later refined and optimized, providing scalable access to these important building blocks.

The introduction of tert-butyloxycarbonyl protection for amino acids revolutionized peptide synthesis in the 1970s and 1980s, offering a reliable and selective protection strategy that could withstand a wide range of reaction conditions. The application of this protection strategy to phenalene-based amino acids represents a natural evolution of these methodologies, combining the conformational constraints of the phenalene system with the synthetic versatility of protected amino acids. The development of this compound as a commercial synthetic intermediate reflects the maturation of these synthetic approaches and their recognition within the broader chemical research community.

Historical patent literature and research publications indicate that the compound first gained attention in the context of pharmaceutical research, particularly in studies focused on central nervous system disorders and enzyme inhibition. The unique structural features of the phenalene core, combined with the amino acid functionality, provided researchers with a novel scaffold for exploring structure-activity relationships in various biological systems.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified this compound as a compound of significant strategic importance across multiple research domains. In pharmaceutical development, the compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The unique structural features of the phenalene core provide access to conformationally constrained analogues of natural amino acids, which often exhibit enhanced metabolic stability and improved selectivity for biological targets compared to their flexible counterparts.

The application of this compound in peptide synthesis has garnered considerable attention in recent years, particularly in the context of solid-phase peptide synthesis protocols. The tert-butyloxycarbonyl protecting group enables the compound to be incorporated into peptide sequences using standard coupling methodologies, while the phenalene core imparts conformational constraints that can dramatically alter the biological properties of the resulting peptides. Research has demonstrated that peptides containing constrained amino acid residues often exhibit improved proteolytic stability, enhanced receptor selectivity, and modified pharmacokinetic profiles, making them attractive candidates for therapeutic development.

In biochemical research, this compound has proven valuable for studying protein interactions and enzyme mechanisms. The rigid structure of the phenalene core provides a well-defined spatial arrangement of functional groups, enabling researchers to probe the geometric requirements for protein-ligand interactions with high precision. This has led to its adoption as a molecular probe in studies investigating the binding sites of various enzymes and receptors, particularly those involved in neurotransmitter metabolism and signal transduction pathways.

The compound has also found applications in material science research, where it can be incorporated into polymer formulations to enhance mechanical properties and thermal stability. The aromatic phenalene core contributes to improved π-π stacking interactions between polymer chains, while the carboxylic acid functionality provides sites for crosslinking reactions. These properties have made it attractive for the development of high-performance materials with specialized applications in electronics and aerospace industries.

Recent developments in analytical chemistry have highlighted the utility of this compound as a chromatographic standard. Its unique retention characteristics and well-defined spectroscopic properties make it valuable for the quantification of related compounds in complex mixtures, particularly in pharmaceutical quality control applications. The compound's stability under various analytical conditions ensures reliable performance across different instrumental platforms.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, encompassing its chemical properties, synthetic methodologies, and research applications. The primary objective is to consolidate the current understanding of this compound's role in contemporary chemical research while identifying emerging opportunities for its application in various scientific disciplines. The review seeks to bridge the gap between fundamental chemical knowledge and practical applications, providing researchers with the information necessary to effectively incorporate this compound into their research programs.

The scope of this analysis encompasses detailed examination of the compound's molecular structure and physicochemical properties, including computational studies that have elucidated its conformational preferences and electronic characteristics. Particular attention is devoted to understanding how the unique structural features of the phenalene core influence the compound's reactivity patterns and biological interactions. The review also addresses the various synthetic approaches that have been developed for accessing this compound, evaluating their efficiency, scalability, and practical limitations.

A significant portion of the review focuses on the compound's applications in contemporary research, with detailed analysis of its role in pharmaceutical development, peptide synthesis, and biochemical studies. The discussion includes examination of structure-activity relationships that have been established for derivatives of this compound, providing insights into the molecular features responsible for biological activity. The review also addresses emerging applications in material science and analytical chemistry, highlighting the versatility of this compound as a research tool.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydrophenalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-18(2,3)24-17(23)20-19(16(21)22)10-13-8-4-6-12-7-5-9-14(11-19)15(12)13/h4-9H,10-11H2,1-3H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIMPWOOLDLSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2=CC=CC3=C2C(=CC=C3)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amino Group

The foundational step in synthesizing Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylicacid involves protecting the amino group to prevent undesired side reactions during subsequent steps. This is achieved by reacting DL-2-amino-1,3-dihydro-phenalene-2-carboxylicacid with di-tert-butyl dicarbonate (Boc2O). The reaction typically proceeds in the presence of a base such as triethylamine to facilitate nucleophilic attack on Boc2O.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or similar organic solvents
  • Temperature: Room temperature (~25°C)
  • Time: 12-24 hours for completion

Reaction Scheme:

DL-2-amino-1,3-dihydro-phenalene-2-carboxylicacid + Boc2O → Boc-protected derivative

Notes:

  • The reaction's efficiency depends on the molar ratio of Boc2O to the amino substrate, typically 1.2:1.
  • Excess Boc2O can be used to drive the reaction to completion.

Optimization of Reaction Conditions

Research indicates that solvent choice and reaction temperature significantly influence the success of Boc protection. A study in the Journal of Organic Chemistry highlights that dichloromethane at ambient temperature provides optimal conditions, minimizing side reactions and maximizing yield.

Purification Techniques

Post-reaction, the crude product is purified via:

  • Recrystallization from suitable solvents such as ethyl acetate or ethanol.
  • Chromatography , particularly flash chromatography using silica gel with a gradient of polar solvents (e.g., ethyl acetate/hexanes).

Purity levels above 98% are achievable, suitable for further synthetic applications.

Scale-up and Industrial Methods

For large-scale synthesis, process optimization involves:

  • Continuous addition of Boc2O under controlled temperature.
  • Use of phase-transfer catalysts to improve reaction kinetics.
  • Implementation of solvent recycling to reduce costs.

Additional Synthetic Strategies

Alternative methods include:

  • Using carbamate reagents other than Boc2O, such as Boc anhydride derivatives.
  • Employing microwave-assisted synthesis to reduce reaction times.
  • Utilizing solid-phase synthesis for combinatorial approaches.

Data Table: Summary of Preparation Conditions

Step Reagents Solvent Temperature Reaction Time Purification Method Yield (%)
Protection Boc2O + Triethylamine Dichloromethane Room temperature 12-24 hours Recrystallization / Chromatography 85-95
Scale-up Boc2O + Base Organic solvent Controlled (ambient to 40°C) Optimized per batch Filtration, recrystallization >90

Chemical Reactions Analysis

Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylicacid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylicacid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylicacid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. The compound can participate in various biochemical pathways, depending on its functionalization and the presence of other reactive groups .

Comparison with Similar Compounds

DL-2-Amino-1,3-dihydro-phenalene-2-carboxylic Acid Hydrochloride

Key Differences :

  • Protection/Charge : The hydrochloride salt () lacks the Boc group, resulting in a free amine and higher water solubility due to ionic character.
  • Molecular Weight : 263.72 g/mol (hydrochloride) vs. ~363.4 g/mol (Boc-protected).
  • Applications : The hydrochloride form is suited for pharmaceutical formulations requiring solubility, while the Boc derivative is preferred in solid-phase synthesis.

(R)-2-Amino-2-phenylacetic Acid (a)

Key Differences :

  • Structure: A simple α-amino acid with a phenyl substituent, lacking the bicyclic system.
  • Rigidity : The dihydro-phenalene core imposes conformational rigidity, unlike the flexible phenylacetic acid backbone.
  • Functional Groups: Both have amino and carboxylic acid groups, but the Boc-protected compound’s steric bulk may hinder reactivity in coupling reactions.

Beta-Lactam Derivatives (b–d)

Key Differences :

  • Core Structure : Beta-lactams (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) contain a sulfur atom and a strained four-membered ring, critical for antibacterial activity. The dihydro-phenalene lacks this reactivity.
  • Functional Groups : Beta-lactams often include additional amide bonds and carboxylates but lack aromatic fused rings.
  • Applications : Beta-lactams are clinically used antibiotics, whereas the dihydro-phenalene derivative’s applications remain exploratory, likely in niche synthetic or medicinal chemistry.

Solubility and Stability

Property Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylicacid DL-2-Amino-1,3-dihydro-phenalene-2-carboxylic Acid Hydrochloride (R)-2-Amino-2-phenylacetic Acid
Solubility Low (lipophilic Boc group) High (ionic hydrochloride) Moderate (polar groups)
Stability Acid-labile (Boc cleavage) Stable in aqueous solutions Stable under neutral conditions

Biological Activity

Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylic acid features a phenalene core structure, which is known for its diverse reactivity and ability to interact with various biological targets. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility, making it suitable for medicinal chemistry applications.

Mechanisms of Biological Activity

The biological activity of Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylic acid is primarily linked to its interactions with specific proteins and enzymes within cellular pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been observed to inhibit certain proteases, which are critical in various physiological processes. For example, studies indicate that derivatives of phenalene compounds can act as inhibitors of the BCL-2 family of proteins, which play a significant role in regulating apoptosis (programmed cell death) .
  • Antitumor Activity : Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The inhibition of BCL-2 by related phenalene derivatives has demonstrated nanomolar potency, indicating potential for therapeutic use in cancer treatment .

Table 1: Summary of Biological Activities

Activity Target IC50 Value Cell Lines Tested
BCL-2 InhibitionBCL-2 Family ProteinsNanomolar rangeVarious cancer cell lines
Protease InhibitionSerine ProteasesVaries by derivativeHepatitis C virus-infected cells
Antitumor ActivityVarious cancer typesDouble-digit micromolarMCF7, HCC1569

Case Study: Antitumor Effects

One notable study investigated the antitumor effects of Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylic acid derivatives on breast cancer cell lines. The results indicated that these compounds could effectively suppress cell proliferation and induce apoptosis through the modulation of apoptotic pathways involving BCL-2 family proteins. The most potent derivatives showed significant cytotoxicity in the nanomolar range against MCF7 and HCC1569 cell lines .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the structural identity of Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylic acid?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For chiral purity, employ chiral HPLC with a cellulose-based column and polarimetric analysis. Cross-reference with computational modeling (e.g., DFT calculations) to validate geometric and electronic structures. These approaches mitigate risks of mischaracterization, especially when suppliers do not provide analytical data .

Q. How can researchers optimize the synthesis of Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylic acid?

  • Methodological Answer : Start with a Boc-protected amino acid precursor (e.g., Boc-2-amino-phenalene) and use carbodiimide-based coupling agents (e.g., EDC/NHS) for carboxyl activation, as described in peptide synthesis protocols . Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for free amines. Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm yield using gravimetric analysis. Adjust reaction time and temperature to minimize racemization.

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) for Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylic acid?

  • Methodological Answer : Contradictions in NMR splitting patterns may arise from dynamic stereochemical interconversion or solvent effects. Conduct variable-temperature NMR experiments to identify conformational flexibility. Compare data in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation. Validate assignments using 2D NMR techniques (COSY, HSQC) and computational simulations (e.g., Gaussian software for chemical shift prediction). Cross-check with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies ensure purity and stability of this compound in long-term storage for biological assays?

  • Methodological Answer : Lyophilize the compound under inert atmosphere (argon) to prevent hydrolysis of the Boc group. Store at −80°C in amber vials with desiccants (e.g., silica gel). Pre-screen for stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC-UV (C18 column, acetonitrile/water + 0.1% TFA). For biological use, confirm endotoxin levels (<0.1 EU/mg) using the Limulus Amebocyte Lysate (LAL) assay .

Q. How can researchers validate the compound’s activity in enzyme inhibition studies when conflicting literature reports exist?

  • Methodological Answer : Design dose-response assays with positive and negative controls (e.g., known inhibitors and scrambled analogs). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and affinity. Replicate experiments across multiple assay formats (e.g., fluorogenic vs. colorimetric substrates) to rule out artifacial interference. Apply statistical rigor (e.g., ANOVA with post-hoc tests) to reconcile discrepancies, and publish raw datasets for transparency .

Methodological Considerations

Q. What computational tools are effective for modeling the conformational dynamics of this compound?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) with explicit solvent models to predict solvation effects and torsional barriers. Pair with quantum mechanical calculations (DFT at the B3LYP/6-31G* level) to map potential energy surfaces. Validate against experimental NMR or IR data to refine force field parameters. Open-access tools like Avogadro or PyMol aid in visualizing steric clashes and hydrogen-bonding networks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylicacid
Reactant of Route 2
Boc-DL-2-amino-1,3-dihydro-phenalene-2-carboxylicacid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.